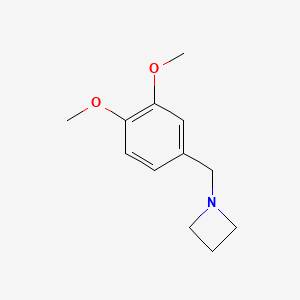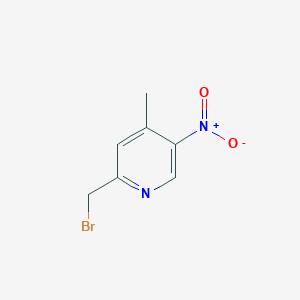
2-(Bromomethyl)-4-methyl-5-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-4-methyl-5-nitropyridine is a heterocyclic organic compound with the molecular formula C7H7BrN2O2 It is a derivative of pyridine, characterized by the presence of bromomethyl, methyl, and nitro functional groups attached to the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4-methyl-5-nitropyridine typically involves a multi-step process. One common method includes the nitration of 4-methylpyridine to introduce the nitro group, followed by bromination to add the bromomethyl group. The reaction conditions often involve the use of nitrating agents such as nitric acid and sulfuric acid for the nitration step, and brominating agents like N-bromosuccinimide (NBS) for the bromination step .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. For example, the bromination step can be carried out in a pipeline reactor under controlled temperature and illumination conditions, using solvents like acetone or dichloromethane .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bromomethyl)-4-methyl-5-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under atmospheric pressure.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products
Nucleophilic Substitution: Products include azido derivatives or thiol-substituted pyridines.
Reduction: The major product is 2-(Aminomethyl)-4-methyl-5-nitropyridine.
Oxidation: The major product is 2-(Bromomethyl)-4-carboxy-5-nitropyridine.
Applications De Recherche Scientifique
2-(Bromomethyl)-4-methyl-5-nitropyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a building block for drugs targeting specific biological pathways.
Material Science: It is employed in the synthesis of polymers and other materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)-4-methyl-5-nitropyridine depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The nitro group can participate in redox reactions, affecting cellular oxidative stress pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Bromomethyl)-1,3-dioxolane
- Ethyl 2-(bromomethyl)acrylate
- 2-(Bromomethyl)phenylmethanone
Uniqueness
2-(Bromomethyl)-4-methyl-5-nitropyridine is unique due to the combination of its functional groups, which confer specific reactivity patterns. The presence of both bromomethyl and nitro groups allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C7H7BrN2O2 |
|---|---|
Poids moléculaire |
231.05 g/mol |
Nom IUPAC |
2-(bromomethyl)-4-methyl-5-nitropyridine |
InChI |
InChI=1S/C7H7BrN2O2/c1-5-2-6(3-8)9-4-7(5)10(11)12/h2,4H,3H2,1H3 |
Clé InChI |
FCQZOUQQHYDCGG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1[N+](=O)[O-])CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B13673689.png)
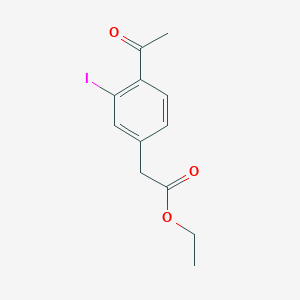
![2-(3,4-Dichlorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B13673703.png)
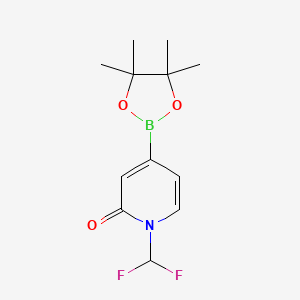
![4-Bromo-6-methoxybenzo[B]thiophene](/img/structure/B13673707.png)

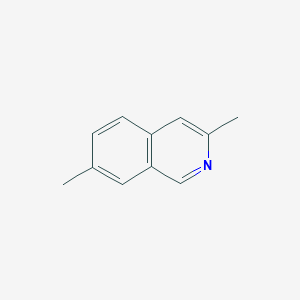
![3-[2-[[2-(2,6-Dioxo-3-piperidyl)-1,3-dioxo-5-isoindolinyl]amino]-2-oxoethoxy]propanoic Acid](/img/structure/B13673725.png)

![3-Iodoisoxazolo[4,5-b]pyridine](/img/structure/B13673740.png)
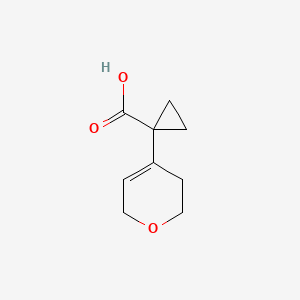
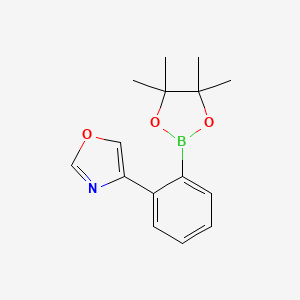
![2-Chloro-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13673762.png)
